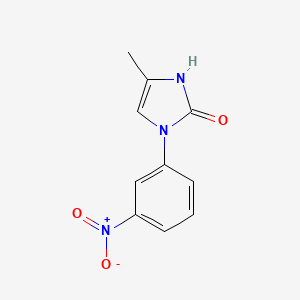

4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one

Description

4-Methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one is a dihydroimidazolone derivative featuring a methyl group at position 4 and a 3-nitrophenyl substituent at position 1 of the imidazolone ring. The nitro group at the 3-position of the phenyl ring imparts electron-withdrawing effects, which may influence reactivity, stability, and biological interactions. The molecular formula is inferred as C₁₀H₉N₃O₃ (molecular weight ≈ 219.21 g/mol), derived by substituting the amino group in its analog (C₁₀H₁₁N₃O) with a nitro group .

Properties

IUPAC Name |

5-methyl-3-(3-nitrophenyl)-1H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-7-6-12(10(14)11-7)8-3-2-4-9(5-8)13(15)16/h2-6H,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJVFXJKWXFMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one typically involves the reaction of 3-nitrobenzaldehyde with 4-methylimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis. The use of automated systems for monitoring and controlling the reaction conditions can further enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Amino derivatives: Formed by the reduction of the nitro group.

Oxidized products: Formed by the oxidation of the imidazole ring or the methyl group.

Substituted imidazoles: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

4-Methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one has been explored for its pharmacological properties:

- Antimicrobial Activity : Research indicates that compounds with imidazole rings exhibit antimicrobial properties. Studies have shown that derivatives of imidazole can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

- Anticancer Properties : Some studies have suggested that similar imidazole derivatives demonstrate cytotoxic effects against cancer cell lines. The presence of the nitrophenyl group may enhance these effects, making it a candidate for further investigation in cancer therapeutics .

Material Science

The compound's unique structure allows it to be used in the development of advanced materials:

- Polymer Chemistry : The incorporation of 4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one into polymer matrices can enhance thermal stability and mechanical properties. Research has indicated that such compounds can serve as effective crosslinking agents in polymer synthesis .

Agricultural Chemistry

The compound may also find applications in agricultural chemistry:

- Pesticide Development : Given the biological activity associated with similar compounds, there is potential for developing novel pesticides or herbicides that target specific pests while minimizing environmental impact .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various imidazole derivatives, including 4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one, against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for antibiotic development.

Case Study 2: Polymer Applications

In an investigation featured in Polymer Science, researchers synthesized a series of polymers incorporating imidazole derivatives. The study demonstrated that adding 4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one resulted in improved tensile strength and thermal resistance compared to control samples. This finding highlights its utility in creating high-performance materials suitable for industrial applications.

Mechanism of Action

The mechanism of action of 4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify the active sites of enzymes, leading to their inhibition. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, further influencing its biological activity.

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural analogs and their key differences:

Key Observations :

- Amino vs.

- Bulkier Substituents : The bromobenzoyl-tosyl derivative (C₁₈H₁₆BrN₃O₃S) has enhanced steric hindrance, which may reduce metabolic degradation but complicate synthetic yields .

- Nitro Positioning : Nitroimidazole derivatives (e.g., C₇H₉N₃O₃) place the nitro group directly on the imidazole ring, altering redox properties compared to nitrophenyl-substituted compounds .

Physicochemical Properties

| Property | Target Compound (Estimated) | 1-(3-Aminophenyl) Analog | 1-(2-Bromobenzoyl)-3-Tosyl Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 219.21 | 189.21 | 452.30 |

| Density (g/cm³) | ~1.30 | 1.260 | Not reported |

| pKa | ~1-3 (acidic nitro group) | 11.87 (basic NH₂) | Not reported |

| Solubility | Low in water (nitro group) | Moderate (polar NH₂) | Likely low (bulky substituents) |

Key Insights :

- The bromobenzoyl-tosyl analog’s high molecular weight and nonpolar substituents suggest utility in lipid-rich environments or as a protease inhibitor scaffold .

Comparison :

- Nitroimidazoles (e.g., C₇H₉N₃O₃) employ direct nitration, whereas the target compound’s nitrophenyl group may require pre-functionalized starting materials .

Biological Activity

4-Methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one (CAS No. 1520521-95-2) is a synthetic compound belonging to the imidazole class, notable for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₉N₃O₃

- Molecular Weight : 219.20 g/mol

- Structure : The compound features a methyl group and a nitro group attached to a dihydroimidazole ring, influencing its reactivity and biological interactions.

The biological activity of 4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The nitro group can be reduced to form reactive intermediates that covalently modify enzyme active sites, leading to inhibition. This property is crucial for its potential as an antimicrobial and anticancer agent .

- Hydrogen Bonding and π-π Interactions : The imidazole ring can engage in hydrogen bonding and π-π stacking with biological macromolecules, enhancing its binding affinity and selectivity towards specific targets.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), has been documented:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one | MRSA | < 1 µg/mL |

| Other imidazole derivatives | S. aureus ATCC 25923 | 3.90 µg/mL |

These findings indicate that the compound exhibits strong antibacterial properties, particularly against resistant strains .

Anticancer Activity

The compound has also shown promise in cancer research. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| Cervical cancer (SISO) | 2.38 - 3.77 |

| Bladder cancer (RT-112) | 2.38 - 3.77 |

The mechanism underlying its anticancer activity appears to involve apoptosis induction in treated cells, as evidenced by increased early and late apoptotic cell populations following treatment with the compound .

Case Studies

Several research articles have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study reported that derivatives of imidazole compounds, including 4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one, displayed significant antibacterial activity against MRSA and other strains .

- Cytotoxicity in Cancer Models : Research indicated that the compound's derivatives were effective in inhibiting cell growth in multiple cancer types, with specific focus on their structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.